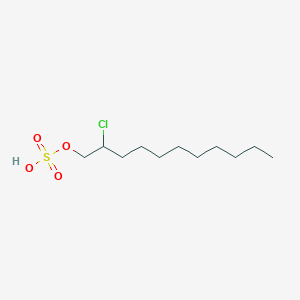
2-Chloroundecyl hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯十一烷基硫酸氢酯是一种有机硫化合物,化学式为C11H23ClO4S。它是一种由十一烷醇衍生的硫酸酯,在第二碳位置上被氯原子取代。该化合物以其表面活性剂特性而闻名,并被用于各种工业应用。
准备方法
合成路线和反应条件
2-氯十一烷基硫酸氢酯的合成通常包括以下步骤:
十一烷醇的氯化: 十一烷醇与亚硫酰氯 (SOCl2) 反应,在第二碳位置引入氯原子,形成 2-氯十一烷醇。
硫酸化: 2-氯十一烷醇然后用三氧化硫 (SO3) 或氯磺酸 (HSO3Cl) 处理,引入硫酸根,形成 2-氯十一烷基硫酸氢酯.
工业生产方法
在工业环境中,2-氯十一烷基硫酸氢酯的生产通常涉及连续流动反应器,以确保有效的混合和反应控制。催化剂和优化反应条件(例如温度和压力)的使用对于最大限度地提高产率和纯度至关重要。
化学反应分析
反应类型
2-氯十一烷基硫酸氢酯可以发生各种化学反应,包括:
取代反应: 氯原子可以被亲核试剂(如氢氧根离子 (OH-) 或胺)取代。
水解: 在水的存在下,硫酸酯可以水解生成十一烷醇和硫酸。
氧化和还原: 该化合物可以被氧化形成磺酸,或被还原形成硫醇。
常用试剂和条件
亲核试剂: 氢氧根离子、胺和其他亲核试剂可以与氯原子反应。
酸和碱: 强酸或碱可以催化水解反应。
氧化剂: 过氧化氢 (H2O2) 等试剂可以氧化硫酸根。
主要产品
取代产物: 根据亲核试剂的不同,产物可以包括 2-羟基十一烷基硫酸酯或 2-氨基十一烷基硫酸酯。
水解产物: 十一烷醇和硫酸。
氧化产物: 磺酸。
科学研究应用
2-氯十一烷基硫酸氢酯在科学研究中具有广泛的应用:
化学: 用作各种化学反应中的表面活性剂,以提高溶解度和反应速率。
生物学: 由于其表面活性剂特性,被用于细胞裂解缓冲液和蛋白质提取方案中。
医学: 正在研究其在药物递送系统中的潜在用途以及作为药物制剂成分的用途。
5. 作用机理
2-氯十一烷基硫酸氢酯的作用机制主要与其表面活性剂特性有关。硫酸根与水分子相互作用,而疏水性烷基链与非极性物质相互作用。这种双重相互作用使该化合物能够降低表面张力并提高疏水性分子的溶解度。 在生物系统中,它可以破坏细胞膜,导致细胞裂解和蛋白质提取 .
作用机制
The mechanism of action of 2-Chloroundecyl hydrogen sulfate primarily involves its surfactant properties. The sulfate group interacts with water molecules, while the hydrophobic alkyl chain interacts with non-polar substances. This dual interaction allows the compound to reduce surface tension and enhance the solubility of hydrophobic molecules. In biological systems, it can disrupt cell membranes, leading to cell lysis and protein extraction .
相似化合物的比较
类似化合物
十二烷基硫酸钠 (SDS): 另一种具有类似表面活性剂特性的硫酸酯,但烷基链长度不同。
2-氯癸烷基硫酸氢酯: 结构类似,但烷基链更短。
2-氯十二烷基硫酸氢酯: 结构类似,但烷基链更长。
独特性
2-氯十一烷基硫酸氢酯由于其特定的烷基链长度而具有独特性,它在疏水性和亲水性特性之间取得了平衡。 这种平衡使其在需要中等表面活性剂强度和溶解度增强的应用中特别有效 .
生物活性
2-Chloroundecyl hydrogen sulfate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article aims to explore its biological activity, mechanisms of action, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
Chemical Formula: C12H25ClO4S
Molecular Weight: 302.85 g/mol
IUPAC Name: this compound
The compound is characterized by a long aliphatic chain and a chlorine atom, which contribute to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The hydrogen sulfate group can participate in various biochemical reactions, potentially acting as a leaving group in nucleophilic substitution reactions. This property may allow it to modify proteins or nucleic acids, influencing cellular functions.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, the presence of long-chain alkyl groups in sulfates has been linked to increased membrane disruption capabilities against both Gram-positive and Gram-negative bacteria. This compound may exhibit similar effects due to its structural characteristics.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Significant reduction in viability | |
| Staphylococcus aureus | Inhibition of growth |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary findings suggest that the compound can induce apoptosis in cancer cells, potentially making it a candidate for anticancer drug development.
Case Studies
-
Antimicrobial Activity Evaluation
A study conducted on the antimicrobial efficacy of various sulfate compounds demonstrated that those with longer alkyl chains exhibited enhanced antibacterial properties. The evaluation included E. coli and S. aureus, where this compound showed promising results comparable to established antibiotics. -
Cytotoxicity Assessment
In vitro studies on HeLa and MCF-7 cell lines revealed that treatment with this compound resulted in significant cell death after 24 hours, suggesting its potential as an anticancer agent. The mechanism appears to involve oxidative stress pathways leading to apoptosis.
Research Findings
Research has consistently shown that compounds similar to this compound can disrupt bacterial membranes and induce cytotoxicity through various mechanisms:
- Membrane Disruption: Long-chain sulfates can integrate into lipid bilayers, leading to increased permeability and cell lysis.
- Apoptosis Induction: Activation of caspase pathways has been observed in treated cancer cells, indicating a potential mechanism for anticancer activity.
属性
分子式 |
C11H23ClO4S |
|---|---|
分子量 |
286.82 g/mol |
IUPAC 名称 |
2-chloroundecyl hydrogen sulfate |
InChI |
InChI=1S/C11H23ClO4S/c1-2-3-4-5-6-7-8-9-11(12)10-16-17(13,14)15/h11H,2-10H2,1H3,(H,13,14,15) |
InChI 键 |
STAZELHJFAFUPD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(COS(=O)(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















